N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a thienopyrimidine-based acetamide derivative characterized by a trifluoromethylphenyl group and a 3,5-dimethylphenyl-substituted tetrahydrothieno[3,2-d]pyrimidine core. Its structural complexity, including electron-withdrawing (Cl, CF₃) and bulky (3,5-dimethylphenyl) substituents, may enhance target binding and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3N3O2S2/c1-12-6-13(2)8-16(7-12)31-22(33)21-19(9-14(3)35-21)30-23(31)34-11-20(32)29-18-10-15(24(26,27)28)4-5-17(18)25/h4-8,10,14H,9,11H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOEOYNYQNTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer activity and other therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a chloro-trifluoromethyl phenyl group and a thieno[3,2-d]pyrimidin derivative. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis through mitochondrial pathways |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Disruption of cell cycle |
The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased caspase activation and subsequent cell death.
- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in various cancer cell lines, inhibiting their proliferation .
- Inhibition of Oncogenic Pathways : The compound interferes with key signaling pathways involved in tumor growth and metastasis.
Case Studies
Case Study 1 : In a study involving the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis indicated an increase in early apoptotic cells compared to the control group .
Case Study 2 : Research on A549 lung cancer cells demonstrated that the compound not only inhibited proliferation but also reduced migration capabilities, suggesting potential anti-metastatic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Thienopyrimidine-Based Acetamides
- Substituent Impact : The 3,5-dimethylphenyl group introduces steric bulk, which may hinder off-target interactions compared to smaller groups (e.g., ethyl in ). The trifluoromethylphenyl moiety enhances lipophilicity and metabolic resistance relative to fluorophenyl or chlorophenyl groups .
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but structurally similar compounds (e.g., pyrimidine-thioacetamide hybrids) exhibit high melting points (230–250°C) due to hydrogen bonding and rigidity .
- Solubility : The trifluoromethyl and chloro groups increase lipophilicity (logP >3), suggesting poor aqueous solubility but enhanced membrane permeability compared to hydroxyl-containing analogs (e.g., 4a in , which has a hydroxyl group improving water solubility).
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-step protocols, including nucleophilic substitution, condensation, and thioether formation. For example, analogous acetamide derivatives are synthesized via refluxing intermediates (e.g., chloroacetamide with heterocyclic thiols) in ethanol or dioxane under basic conditions . Yield optimization often requires precise stoichiometric ratios (e.g., 1:1 molar ratios of reactants) and temperature control (e.g., 30-minute reflux at 80°C). Catalytic agents like fused sodium acetate may enhance reaction efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation typically employs:
- 1H NMR spectroscopy : Key proton environments (e.g., NHCO at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm) confirm substituent positions .
- Elemental analysis : Matching observed vs. calculated percentages (e.g., C: 45.29% vs. 45.36%; S: 9.30% vs. 9.32%) ensures purity .
- Mass spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 344.21) confirms molecular weight .
Q. What solvents and purification methods are optimal for isolating this compound?
Ethanol-dioxane mixtures (1:2) are effective for recrystallization, producing pale orange crystals with >80% purity . Column chromatography using silica gel (hexane:ethyl acetate gradients) may resolve byproducts in multi-step syntheses .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as thioether bond formation or steric effects from the trifluoromethyl group. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent polarity effects on transition states) . For binding studies, molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites) .
Q. How to resolve contradictions in spectroscopic or analytical data during characterization?
Discrepancies in NMR or elemental analysis (e.g., <0.1% deviation in sulfur content ) may arise from trace solvents or isotopic impurities. Mitigation strategies include:
- High-field NMR (500 MHz+) : Resolves overlapping proton signals.
- TGA-MS : Identifies decomposition products affecting purity.
- Isotopic labeling : Traces unexpected peaks in mass spectra .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents (e.g., replacing trifluoromethyl with cyano groups) to assess bioactivity changes .
- Pharmacophore mapping : Identify critical moieties (e.g., thienopyrimidinone core) via 3D-QSAR models (Schrödinger Suite) .
- In vitro assays : Pair synthesized analogs with enzymatic inhibition screens (e.g., IC50 measurements) .
Q. How to design experiments probing the compound’s stability under varying pH or thermal conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, monitoring degradation via HPLC .
- Thermal analysis : Use DSC (differential scanning calorimetry) to determine melting points and identify polymorphic transitions .
- Light sensitivity : Expose to UV-Vis radiation (254–365 nm) and track photodegradation products with LC-MS .
Methodological Considerations for Experimental Design
Q. What are best practices for scaling up synthesis without compromising yield?
- Process intensification : Use continuous-flow reactors to maintain precise temperature and mixing ratios during thioether formation .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction monitoring .
Q. How to address low reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
